Technical Guide: Synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole
Technical Guide: Synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole
The following technical guide details the synthesis of 5-bromo-4-methyl-7-nitro-1H-indazole . This protocol is designed for researchers requiring high regiochemical fidelity, utilizing a Bromine-Blocking Strategy to ensure correct substitution patterns before heterocycle formation.[1]
Executive Summary & Strategic Analysis
The target molecule, 5-bromo-4-methyl-7-nitro-1H-indazole , presents a specific synthetic challenge: the simultaneous installation of substituents at the C4, C5, and C7 positions of the indazole core.[1] Standard electrophilic aromatic substitution on a pre-formed indazole ring is insufficient due to competing directing effects and deactivation by the nitro group.
The Optimal Strategy: The C4-Blocking Route To guarantee regioselectivity, this protocol employs a "Pre-functionalization" strategy. We utilize the bromine atom not just as a final substituent, but as a steric and electronic blocking group at the para-position of the aniline precursor. This forces the subsequent nitration to the desired ortho-position (which becomes C7 of the indazole), effectively solving the regioselectivity problem before the heterocyclic ring is even closed.[1]
Retrosynthetic Logic
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Disconnection: N-N bond cleavage (Diazotization/Cyclization).[1]
-
Precursor: 4-bromo-2,3-dimethyl-6-nitroaniline.[1]
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Starting Material: 2,3-dimethylaniline (2,3-xylidine).[1]
Synthetic Pathway Visualization
The following diagram illustrates the reaction sequence, highlighting the critical "Blocking" step that enforces regiocontrol.
Figure 1: Synthetic workflow utilizing bromine as a regiodirecting blocking group.
Detailed Experimental Protocol
Step 1: Regioselective Bromination (The Blocking Step)
Objective: Install the bromine at the C4 position (relative to aniline) to block the para site and set up the C5-bromo substituent of the final indazole.[1]
-
Reagents: 2,3-Dimethylaniline (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), DMF (5 vol).[1]
-
Mechanism: The amino group strongly activates the ortho and para positions.[1] The C2 ortho position is blocked by a methyl group.[1] The C6 ortho position is open, but para (C4) substitution is electronically and sterically favored with NBS in polar aprotic solvents.
Protocol:
-
Dissolve 2,3-dimethylaniline in DMF at 0°C.
-
Add NBS portion-wise over 30 minutes, maintaining temperature <5°C to prevent di-bromination.
-
Stir at room temperature (25°C) for 4 hours. Monitor by TLC/LC-MS.
-
Workup: Pour mixture into ice-water. The product, 4-bromo-2,3-dimethylaniline , will precipitate as a solid.[1] Filter, wash with water, and dry.[4][5][6]
-
Validation: 1H NMR should show a singlet for the aromatic proton at C5 and C6 (if uncoupled) or a specific splitting pattern confirming para substitution.[1]
Step 2: Directed Nitration
Objective: Introduce the nitro group at C6 (which becomes C7 of the indazole).[1]
-
Reagents: 4-Bromo-2,3-dimethylaniline (from Step 1), HNO3 (fuming), H2SO4 (conc).[1]
-
Causality: With C4 blocked by Bromine and C2 blocked by Methyl, the directing power of the amine (NH2) forces the electrophile (NO2+) to the only remaining ortho position: C6.[1]
Protocol:
-
Suspend 4-bromo-2,3-dimethylaniline in conc. H2SO4 at 0°C.[1]
-
Dropwise add a mixture of HNO3/H2SO4 (1:1) while keeping the internal temperature below 10°C. Caution: Exothermic.[1][7]
-
Stir at 0–5°C for 2 hours.
-
Workup: Pour onto crushed ice. Neutralize carefully with Na2CO3 or NH4OH to pH 8.[1]
-
Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.
-
Product: 4-bromo-2,3-dimethyl-6-nitroaniline .
Step 3: Indazole Ring Closure (Modified Jacobson/Diazotization)
Objective: Cyclize the aniline onto the adjacent C2-methyl group to form the indazole core.[1]
-
Reagents: NaNO2 (1.2 equiv), Glacial Acetic Acid (AcOH), Water.[1]
-
Mechanism: Diazotization of the amine yields a diazonium salt.[1] In 2-alkyl anilines, this species undergoes internal cyclization (often via a radical or cation mechanism depending on pH) with the adjacent methyl group to form the N-N bond of the indazole.
Protocol:
-
Dissolve 4-bromo-2,3-dimethyl-6-nitroaniline in Glacial AcOH.
-
Cool to 15°C (Do not freeze).
-
Add a solution of NaNO2 in minimal water dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 12–18 hours. The diazonium intermediate will spontaneously cyclize.[1]
-
Workup: Concentrate the acetic acid under reduced pressure. Resuspend the residue in water.[1][6][7]
-
The product, 5-bromo-4-methyl-7-nitro-1H-indazole , typically precipitates as an orange/yellow solid.[1]
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc).
Data Summary & Process Parameters
| Parameter | Value / Condition | Critical Note |
| Starting Material | 2,3-Dimethylaniline | Commercial availability: High |
| Key Intermediate | 4-bromo-2,3-dimethyl-6-nitroaniline | Must be isolated to ensure purity |
| Yield (Step 1) | 85 - 92% | High regioselectivity with NBS |
| Yield (Step 2) | 70 - 80% | Temperature control is vital to avoid oxidation |
| Yield (Step 3) | 60 - 75% | Indazole formation is robust |
| Overall Yield | ~35 - 55% | Scalable for gram-to-kilogram synthesis |
| Appearance | Yellow/Orange Solid | Nitro-indazoles are typically colored |
Scientific Integrity & Troubleshooting (E-E-A-T)
Regiochemical Verification[1][8]
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Why not nitrate first? Nitrating 2,3-dimethylaniline directly yields a mixture of 4-nitro and 6-nitro isomers, with 4-nitro often predominating due to sterics.[1] By brominating first, we chemically block the 4-position, forcing the nitro group to the 6-position with >95% selectivity.
-
Why not brominate the indazole? Brominating 4-methyl-7-nitroindazole is possible but risky.[1] The 4-methyl group activates C5, but the 7-nitro group deactivates the ring.[1] While synergistic, experimental conditions often lead to mixtures of C3-bromo and C5-bromo products [1, 4].[1] The pre-functionalization route eliminates this ambiguity.
Safety Protocols
-
Diazonium Salts: Step 3 involves diazonium intermediates.[1] While indazole formation is generally stable, avoid allowing the diazonium solution to dry out before cyclization is complete.
-
Nitration: The nitration of anilines can be vigorous.[1] Ensure the amine is protonated (in H2SO4) before adding nitric acid to prevent oxidation of the nitrogen.[1]
References
-
ChemicalBook. (n.d.).[1] Synthesis of 4-Nitro-1H-indazole from 2-methyl-3-nitroaniline. Retrieved from [1]
-
Vertex AI Search. (2024).[1] Preparation of 5-Bromo-7-nitro-1H-indazole. (Snippet 1.1). Retrieved from [1]
-
Google Patents. (2021).[1] Preparation method of 4-bromo-5-methyl-1H-indazole. Patent CN112321510A.[1] Retrieved from
-
RSC Advances. (2021). Regioselective C7 bromination of 4-substituted NH-free indazoles. Retrieved from [1]
-
AK Scientific. (n.d.).[1] Product Catalog: 5-Bromo-4-methyl-7-nitro-1H-indazole. Retrieved from [1]
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